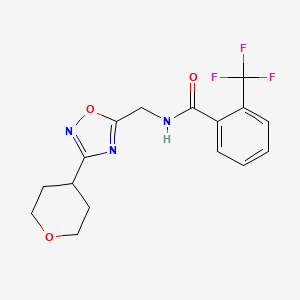

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide

Description

BenchChem offers high-quality N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c17-16(18,19)12-4-2-1-3-11(12)15(23)20-9-13-21-14(22-25-13)10-5-7-24-8-6-10/h1-4,10H,5-9H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBKPGGQPXLLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and its implications in pharmacology.

Structural Overview

The chemical structure of this compound features a trifluoromethyl group and an oxadiazole moiety, which are known for their bioactive properties. The tetrahydropyran ring contributes to the compound's stability and solubility, making it a suitable candidate for various biological applications.

Synthesis

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide typically involves several steps:

- Formation of Tetrahydropyran Ring : This can be synthesized through acid-catalyzed cyclization of a diol precursor.

- Oxadiazole Synthesis : The oxadiazole ring is formed via cyclization reactions involving hydrazides and nitriles.

- Coupling and Functionalization : The final product is obtained by coupling the tetrahydropyran and oxadiazole rings with the trifluoromethylbenzamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can engage in hydrogen bonding and other interactions with active sites on proteins, leading to modulation of their activity. This mechanism may result in various biological effects including:

- Antimicrobial Activity : Compounds containing oxadiazole structures have been documented to exhibit significant antimicrobial properties.

- Anti-inflammatory Effects : The ability to inhibit specific inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases.

Pharmacological Studies

Recent studies have explored the pharmacological potential of similar compounds with oxadiazole structures. For instance:

- ALK5 Inhibition : A related study demonstrated that derivatives of tetrahydropyran-based compounds effectively inhibited ALK5 receptor activity, which is associated with cancer progression and fibrosis . These compounds showed IC50 values in the nanomolar range, indicating potent biological activity.

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 8h | ALK5 | 25 | Tumor growth inhibition |

This highlights the therapeutic potential of structural analogs of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide in oncology.

Case Studies

- In Vivo Studies : In animal models, compounds similar to N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide have shown promising results in inhibiting tumor growth without significant toxicity . Such findings underscore the need for further exploration into its therapeutic applications.

- Neuroprotective Effects : Other studies have indicated that benzamide derivatives can modulate neuroprotective pathways in models of neurodegeneration . This suggests that the compound may also have implications in treating neurological disorders.

Q & A

Q. What are the key synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoxime intermediates or through [3+2] cycloaddition reactions. For example, a general procedure involves reacting a nitrile derivative with hydroxylamine to form an amidoxime, followed by cyclization using reagents like trichloroisocyanuric acid (TCICA) or K₂CO₃ in polar solvents (e.g., DMF) . Specific conditions (e.g., room temperature vs. reflux) influence yield and purity, requiring optimization based on substituent reactivity .

Q. How is the benzamide fragment introduced into the structure?

The benzamide moiety is often coupled to the oxadiazole-methyl group via nucleophilic acyl substitution. For instance, 2-(trifluoromethyl)benzoyl chloride can react with an amine-functionalized oxadiazole intermediate in the presence of a base (e.g., Et₃N or K₂CO₃) . Solvent choice (e.g., acetonitrile or THF) and reaction time (typically 12–24 hours) are critical for minimizing side products like unreacted acyl chloride .

Q. What spectroscopic techniques confirm structural integrity?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl splitting patterns) and confirms regiochemistry of the oxadiazole ring .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding interactions (e.g., N–H⋯O/F motifs) .

- HRMS : Validates molecular weight and isotopic patterns, especially for fluorine/chlorine-containing derivatives .

Advanced Research Questions

Q. How can coupling efficiency between the oxadiazole and benzamide fragments be optimized?

Coupling efficiency depends on:

- Activation reagents : HBTU or BOP-Cl improve amide bond formation compared to traditional carbodiimides .

- Solvent polarity : THF enhances solubility of hydrophobic intermediates, reducing aggregation .

- Purification : Silica gel chromatography with gradient elution (e.g., 5–20% EtOAc/hexane) separates unreacted starting materials .

Contradictions in yield (e.g., 60% vs. 85%) may arise from residual moisture or competing side reactions, necessitating strict anhydrous conditions .

Q. How to resolve discrepancies in experimental vs. computational NMR chemical shifts?

Discrepancies often stem from dynamic effects (e.g., rotational barriers in the tetrahydro-2H-pyran ring) or solvent-induced shifts. Mitigation strategies include:

Q. What strategies improve metabolic stability while retaining target affinity?

- Fluorine substitution : The trifluoromethyl group enhances metabolic stability by reducing CYP450-mediated oxidation .

- Heterocycle modification : Replacing tetrahydro-2H-pyran with a piperazine ring (e.g., as in ) improves solubility without compromising target binding .

- Prodrug approaches : Esterification of the benzamide NH group (e.g., pivaloyloxymethyl) enhances bioavailability .

Methodological Considerations

Q. How to design analogs targeting bacterial enzymes like acps-PPTase?

- Scaffold hopping : Replace the oxadiazole core with 1,3,4-thiadiazole to exploit sulfur’s electronegativity for enhanced enzyme inhibition .

- Fragment-based screening : Use surface plasmon resonance (SPR) to identify high-affinity fragments binding to the PPTase active site .

- Enzymatic assays : Measure IC₅₀ values against purified PPTase, correlating structural modifications (e.g., chloro vs. fluoro substituents) with activity .

Q. How to validate hydrogen-bonding interactions in the crystal structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.